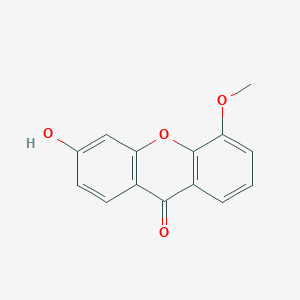
3-Hydroxy-5-methoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methoxy-9H-xanthen-9-one: is a member of the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound has a molecular formula of C14H10O4 and is characterized by a dibenzo-γ-pyrone framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 3-Hydroxy-5-methoxy-9H-xanthen-9-one, can be achieved through various methods:
Classical Grover, Shah, and Shah Reaction: This method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Industrial Production Methods
Industrial production of xanthones often involves the use of catalytic processes, such as palladium, ruthenium, and copper catalysis, to enhance the efficiency and yield of the synthesis . The use of eco-friendly reagents and conditions is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities.
Substitution: The hydroxyl and methoxy groups in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with unique biological and chemical properties .
Scientific Research Applications
3-Hydroxy-5-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
3-Hydroxy-5-methoxy-9H-xanthen-9-one can be compared with other similar xanthone derivatives:
3-Hydroxy-4-methoxy-9H-xanthen-9-one: This compound has a similar structure but differs in the position of the methoxy group, which can affect its biological activity.
1,5-Dihydroxy-3-methoxyxanthone: This compound has additional hydroxyl groups, which can enhance its antioxidant activity.
3,6-Dimethoxy-9H-xanthen-9-one: This compound has two methoxy groups, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
345287-81-2 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-11-4-2-3-10-13(16)9-6-5-8(15)7-12(9)18-14(10)11/h2-7,15H,1H3 |
InChI Key |
FBYCHEZAAUZQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


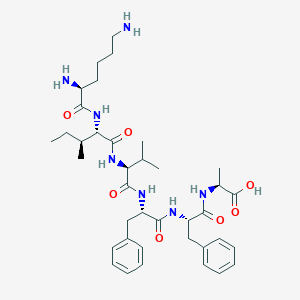
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
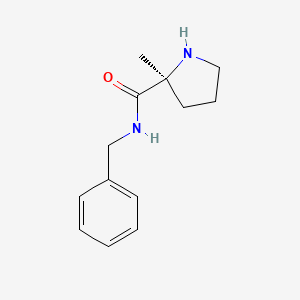


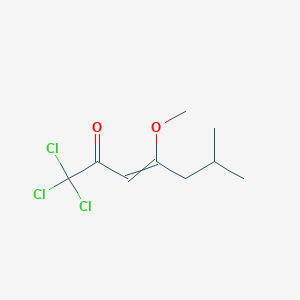
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
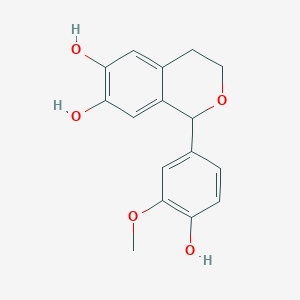
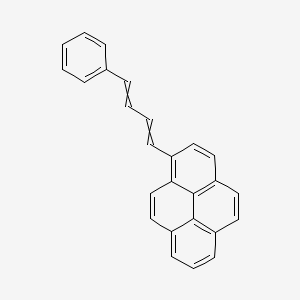
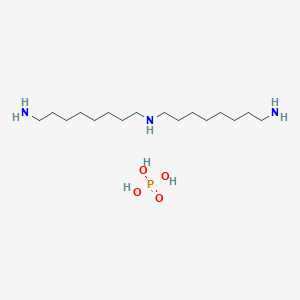

![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
